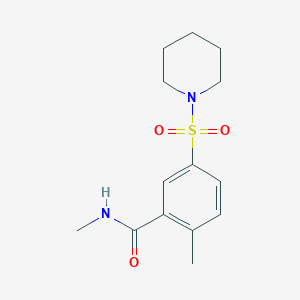![molecular formula C16H18BrN3OS B5356162 1-(4-bromobenzoyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5356162.png)
1-(4-bromobenzoyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromobenzoyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine is a chemical compound with potential applications in scientific research. This compound is a piperazine derivative that contains a thiazole and a benzoyl group. The synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations of using this compound in lab experiments, as well as future directions for research, will be discussed in
Mécanisme D'action
The mechanism of action of 1-(4-bromobenzoyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine is not well understood. However, studies have shown that this compound may act by inhibiting certain enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition may be responsible for the anti-cancer and anti-inflammatory properties of this compound.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. For example, it has been shown to inhibit cell proliferation and induce cell death in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-bromobenzoyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine in lab experiments is its potential therapeutic value. This compound has shown promise as a potential treatment for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another advantage is its relative ease of synthesis, which makes it readily available for research purposes.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to use in certain types of experiments. Additionally, the mechanism of action of this compound is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
For research include further investigation of its mechanism of action, its potential use in combination with other drugs or therapies, and the development of more water-soluble derivatives.
Méthodes De Synthèse
The synthesis of 1-(4-bromobenzoyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine involves the reaction of 4-bromo-benzoyl chloride with 2-methyl-1,3-thiazol-4-yl-methylamine in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature. The resulting product is purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Applications De Recherche Scientifique
1-(4-bromobenzoyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine has been used in scientific research as a potential therapeutic agent for various diseases. Studies have shown that this compound has potential anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(4-bromophenyl)-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3OS/c1-12-18-15(11-22-12)10-19-6-8-20(9-7-19)16(21)13-2-4-14(17)5-3-13/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQCQVXEEBXBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-chloro-4-methylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5356086.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5356099.png)
![6-(1-benzofuran-2-yl)-N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5356106.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide](/img/structure/B5356111.png)
![8-[2-(3-pyrrolidinyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5356120.png)
![4-fluoro-N-{4-[N-(3-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5356121.png)
![N-cyclopropyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5356122.png)
![4-{(1S*,2R*)-2-[(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-hydroxypropyl}phenol](/img/structure/B5356139.png)
![(3S*,4R*)-1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-3-methoxypiperidin-4-amine](/img/structure/B5356149.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5356165.png)
![methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5356167.png)
![7-(aminoacetyl)-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5356174.png)
